2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid
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Overview
Description
2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H4BrClFNO2 and a molecular weight of 268.47 g/mol . It is characterized by the presence of amino, bromo, chloro, and fluoro substituents on a benzoic acid core. This compound is typically found as a white to light-yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid can be achieved through various synthetic routes. One common method involves the halogenation of a suitable benzoic acid derivative, followed by amination. For instance, starting from 2,6-dibromo-3-chloro-5-fluorobenzoic acid, the amino group can be introduced via nucleophilic substitution using ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high purity and yield. The reaction conditions are carefully controlled to avoid side reactions and to achieve the desired substitution pattern on the benzoic acid ring. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, and fluoro) can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine derivative.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo or chloro substituents are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a substituted benzoic acid derivative with the halogen replaced by an aryl or alkyl group .
Scientific Research Applications
2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action would be related to its interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-fluorobenzoic acid
- 6-Amino-3-bromo-2-fluorobenzoic acid
- 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid
Uniqueness
2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique arrangement of substituents allows for specific reactivity and applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
2-amino-6-bromo-3-chloro-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO2/c8-5-3(10)1-2(9)6(11)4(5)7(12)13/h1H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCZGYIVEVFSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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